2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H19BrFN3OS and its molecular weight is 496.4. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Research has identified that certain derivatives of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide show significant antibacterial activity. This includes compounds synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and its reaction with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols. These compounds were found to be effective in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial Activity
Another study explored the antimicrobial properties of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, which were found to have good antimicrobial activity, especially against certain strains of bacteria and fungi. Computational calculations were also carried out to support these findings (Fahim & Ismael, 2019).
Anticancer Screening
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds demonstrated powerful cytotoxic results against breast cancer, providing a new avenue for anticancer research. This study used DFT calculations and cytotoxic activities evaluation against different cancer cell lines (Abu-Melha, 2021).
Hemolytic Activity
Research on 2,5-Disubstituted 1,3,4-oxadiazole compounds, including certain acetamide derivatives, revealed their antimicrobial and hemolytic activity. The study highlighted the potential for further biological screening and application of these compounds, considering their relative low toxicity (Gul et al., 2017).
pKa Determination
Investigations on the acidity constants of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provided insights into their chemical properties. This study is crucial for understanding the chemical reactivity and stability of these compounds (Duran & Canbaz, 2013).
Fluorogenic Dyes
A study indicated that 4-Arylidene-2-methyl-1H-imidazol-5(4H)-ones with an acetamide substituent can be oxidized to form six-membered imide rings. These compounds exhibit significant bathochromic shifts in their spectra, suggesting potential use as fluorogenic dyes (Zaitseva et al., 2020).
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFN3OS/c1-16-2-10-20(11-3-16)28-23(30)15-31-24-27-14-22(17-4-6-18(25)7-5-17)29(24)21-12-8-19(26)9-13-21/h2-14H,15H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQAZKTZDPVRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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